Ethyl 5-(2-cyclopentylacetamido)-3-(3-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
Description
Ethyl 5-(2-cyclopentylacetamido)-3-(3-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a thieno[3,4-d]pyridazine derivative characterized by a bicyclic heteroaromatic core. Key structural features include:
- 5-position substitution: A 2-cyclopentylacetamido group, which introduces lipophilicity and steric bulk.
- Ethyl ester moiety: At the 1-position, enhancing solubility in organic solvents.
Properties
IUPAC Name |
ethyl 5-[(2-cyclopentylacetyl)amino]-3-(3-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O5S/c1-3-31-23(29)20-17-13-32-21(24-18(27)11-14-7-4-5-8-14)19(17)22(28)26(25-20)15-9-6-10-16(12-15)30-2/h6,9-10,12-14H,3-5,7-8,11H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGQLANHDWIIASA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)CC3CCCC3)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 5-(2-cyclopentylacetamido)-3-(3-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a synthetic organic compound with a complex thieno[3,4-d]pyridazine core structure. Its unique molecular architecture, characterized by various functional groups such as an ethyl ester, methoxyphenyl group, and cyclopentylacetamido moiety, suggests potential biological activities. This article aims to explore the biological activity of this compound based on available research findings.
- Molecular Formula : C23H25N3O5S
- Molecular Weight : Approximately 396.54 g/mol
The compound's structure contributes to its physicochemical properties and potential interactions with biological targets.
The biological activity of this compound has not been extensively studied; however, preliminary investigations suggest interactions with specific receptors and enzymes involved in metabolic pathways. Compounds with similar structures have shown promise in targeting cancer metabolism and other therapeutic areas.
Potential Biological Activities
- Anticancer Activity : Similar compounds have been noted for their ability to inhibit tumor growth by interfering with metabolic pathways essential for cancer cell proliferation.
- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties by modulating inflammatory mediators.
- Antimicrobial Properties : The presence of heterocycles in the structure may contribute to antimicrobial activity against various pathogens.
Comparative Analysis with Similar Compounds
To better understand the potential biological activity of the compound, a comparative analysis with structurally similar compounds is essential. Below is a summary table highlighting key features of related compounds.
| Compound Name | Structural Features | Unique Biological Activity |
|---|---|---|
| Ethyl 5-(2-ethoxybenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate | Ethoxy group instead of cyclopentylacetamido | Potentially different anticancer profile |
| 5-amino-3-(4-methoxyphenyl)-4-oxo-thieno[3,4-d]pyridazinecarboxylic acid ethyl ester | Lacks cyclopentyl ring | Focused on anti-inflammatory effects |
| 2-{[5-(4-methoxyphenyl)-4-oxo-3-phenyl]-thieno[2,3-d]pyrimidin} | Related pyrimidine structure | Different nitrogen heterocycle may influence activity |
This table emphasizes the unique structural and functional aspects of this compound while highlighting its potential as a distinct entity in medicinal chemistry.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Physicochemical Properties: The 3-methoxyphenyl group in the target compound likely improves aqueous solubility compared to electron-withdrawing groups (e.g., 4-fluoro or 3-chloro in analogs) due to its electron-donating methoxy (-OCH₃) group .
Synthetic Accessibility: Analogs with amino groups at position 5 (e.g., compounds 26, 28) report yields of 70–72%, suggesting that the acetamido substitution in the target compound may require more complex synthetic steps (e.g., acylation) .
Biological Relevance: While the target compound’s bioactivity is undocumented, its analogs demonstrate tau aggregation inhibition, a mechanism relevant to Alzheimer’s disease. The cyclopentylacetamido group may modulate binding affinity to tau proteins compared to simpler amino substituents .
Comparison with Non-Thienopyridazine Heterocycles
Furazan-Based Energetic Materials ()
While unrelated in application, compounds like 3,4-dinitrofuroxan (DNTF) and 3,4-bis(4′-aminofurazanyl-3′)furoxan (DATF) highlight methodologies for evaluating thermal stability and safety:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
